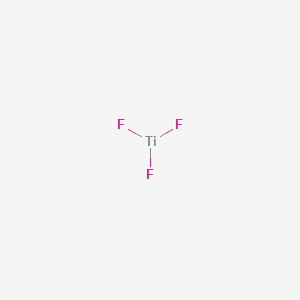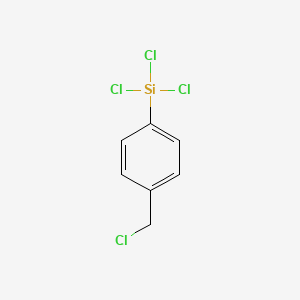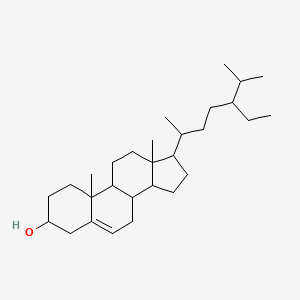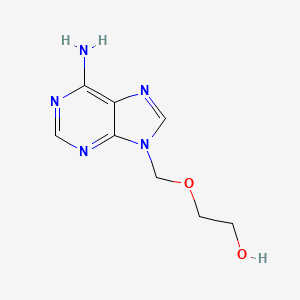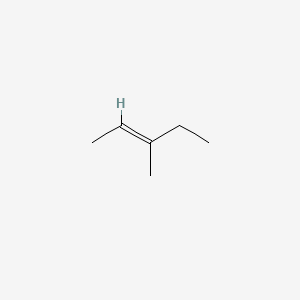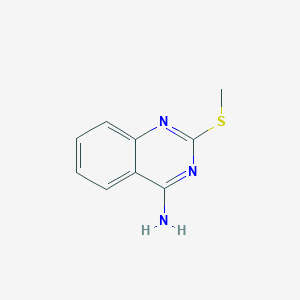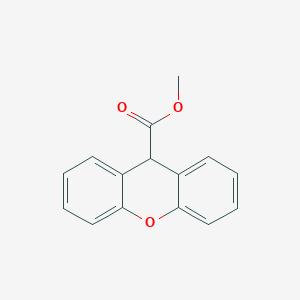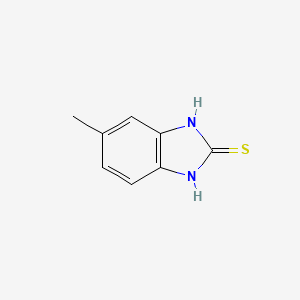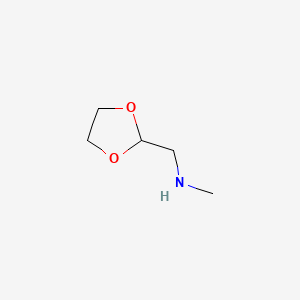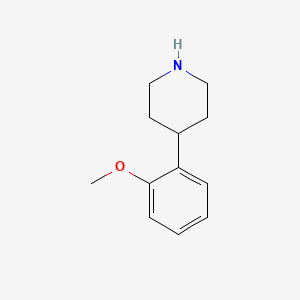
5-Cloroquinazolina-2,4-diol
Descripción general
Descripción
5-Chloroquinazoline-2,4-diol, also known as 5-Chloroquinazoline-2,4(1H,3H)-dione, is a chemical compound with the molecular formula C8H5ClN2O2 . It has a molecular weight of 196.59 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of quinazoline-2,4-diones, which includes 5-Chloroquinazoline-2,4-diol, has been studied extensively. One method involves the transformation of CO2 and 2-aminobenzonitriles in a series of ionic liquids (ILs). It was found that 1-butyl-3-methylimidazolium acetate ( [Bmim]Ac), a simple and easily prepared IL, could act as both solvent and catalyst .
Molecular Structure Analysis
The molecular structure of 5-Chloroquinazoline-2,4-diol contains a total of 19 bonds; 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 imide(s) (-thio) .
Physical And Chemical Properties Analysis
5-Chloroquinazoline-2,4-diol has a predicted density of 1.475±0.06 g/cm3 . It is recommended to be stored in a dry room at room temperature . The compound has a predicted pKa value of 9.82±0.20 .
Aplicaciones Científicas De Investigación
Síntesis orgánica
Los derivados de quinazolina son cruciales en la síntesis orgánica debido a su presencia en numerosos productos naturales y productos farmacéuticos. El compuesto 5-Cloroquinazolina-2,4-diol sirve como un intermedio versátil para sintetizar moléculas complejas. Su átomo de cloro puede sufrir diversas reacciones de sustitución, permitiendo la creación de una amplia gama de derivados de quinazolina con posibles actividades biológicas .
Química medicinal
En química medicinal, el This compound se utiliza por su potencial para modificar la solubilidad, la lipofilia y la polaridad de los compuestos farmacéuticos. Esta modificación puede mejorar la potencia, la selectividad y la estabilidad metabólica de los fármacos, convirtiéndolo en un compuesto valioso para el descubrimiento y desarrollo de fármacos .
Ciencias de los materiales
El núcleo de quinazolina del This compound se encuentra en materiales orgánicos funcionales. Su estructura única se puede incorporar a polímeros o moléculas pequeñas para alterar sus propiedades electrónicas y ópticas, lo cual es beneficioso para desarrollar nuevos materiales con características específicas .
Catálisis
La síntesis catalizada por metales de transición a menudo emplea This compound como sustrato. El compuesto puede participar en la activación C-H y reacciones en cascada, lo que lleva a la formación de nuevos andamios de quinazolina. Estos andamios son esenciales para los procesos catalíticos en la química sintética .
Agroquímica
Los derivados de quinazolina, incluido el This compound, se exploran por su uso en agroquímicos. Su diversidad estructural permite la síntesis de compuestos que pueden actuar como herbicidas, pesticidas o fungicidas, contribuyendo a la protección de los cultivos y la mejora del rendimiento .
Investigación de pequeñas moléculas bioactivas
La bioactividad de los derivados de quinazolina hace que el This compound sea un compuesto significativo en el estudio de pequeñas moléculas bioactivas. Se puede utilizar para sintetizar compuestos con posibles propiedades antibacterianas, antifúngicas o antivirales, que son cruciales para el desarrollo de nuevos tratamientos .
Desarrollo de farmacóforos
This compound: puede actuar como un farmacóforo, una parte de una estructura molecular responsable de la actividad biológica de un fármaco. Los investigadores pueden usarlo para diseñar y sintetizar nuevos compuestos con los efectos biológicos deseados, ayudando al descubrimiento de nuevos tratamientos .
Reacciones de acoplamiento cruzado
En las reacciones de acoplamiento cruzado, el This compound es un valioso precursor halogenado. Puede sufrir reacciones como el acoplamiento de Suzuki-Miyaura y Buchwald-Hartwig para producir derivados polisustituidos, que tienen aplicaciones en productos farmacéuticos y ciencias de los materiales .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-1H-quinazoline-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-2-1-3-5-6(4)7(12)11-8(13)10-5/h1-3H,(H2,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCKCOHWDCSDCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=O)NC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30318963 | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78754-81-1 | |
| Record name | 78754-81-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338214 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Chloroquinazoline-2,4-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30318963 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


